molecular formula C11H15NO B101208 2-Methyl-6-phenyloxazinane CAS No. 15769-89-8

2-Methyl-6-phenyloxazinane

Cat. No.: B101208
CAS No.: 15769-89-8
M. Wt: 177.24 g/mol
InChI Key: HCRBWUKQURHLQZ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenyloxazinane is a six-membered saturated heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure. The molecule features a methyl group at the 2-position and a phenyl substituent at the 6-position. This compound belongs to the oxazinane family, which is characterized by its partially hydrogenated 1,3-oxazine backbone. Potential applications of such compounds include use as intermediates in pharmaceutical synthesis or as ligands in catalysis, though detailed studies on this compound remain sparse.

Properties

CAS No.

15769-89-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-6-phenyloxazinane

InChI

InChI=1S/C11H15NO/c1-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

HCRBWUKQURHLQZ-UHFFFAOYSA-N

SMILES

CN1CCCC(O1)C2=CC=CC=C2

Canonical SMILES

CN1CCCC(O1)C2=CC=CC=C2

Synonyms

Tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Other Oxazinan Derivatives

  • However, the absence of the methyl group may lower thermal stability compared to 2-Methyl-6-phenyloxazinane due to decreased van der Waals interactions.
  • 2,6-Dimethyloxazinane : The replacement of the phenyl group with a methyl group simplifies the electronic environment, reducing aromatic conjugation effects. This likely results in lower melting points and altered solubility profiles compared to the phenyl-substituted analog.

Functional Analogs: Heterocycles with O/N Atoms

  • Morpholine (Tetrahydro-1,4-oxazine) : Morpholine’s fully saturated ring and single oxygen atom result in higher polarity and water solubility compared to this compound. The phenyl group in the latter introduces lipophilicity, which could enhance membrane permeability in biological systems.
  • 2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic Acid (from ): This benzoxazole derivative features a fused aromatic ring system and a carboxylic acid substituent, conferring distinct electronic and reactivity properties. The aromatic benzoxazole core enables π-π stacking interactions, while the oxazinane’s saturated structure offers conformational flexibility.

Substituent Effects

  • Methyl vs. In contrast, the 6-phenyl group introduces electron-withdrawing characteristics, which may stabilize the ring against electrophilic attack.

Data Table: Comparative Properties of Selected Heterocycles

Compound Molecular Weight (g/mol) Ring Saturation Key Substituents Solubility (Water) Melting Point (°C)
This compound ~177.24 Saturated 2-Methyl, 6-Phenyl Low Not Reported
Morpholine 87.12 Saturated None High -4.9
2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic Acid 295.31 Aromatic Phenyl, Propanoic Acid Moderate 180–185 (reported)

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